molecular formula C25H20N6O7S2 B13811737 2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate

2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate

Cat. No.: B13811737
M. Wt: 580.6 g/mol
InChI Key: HMVVRELLZIOWHL-UHFFFAOYSA-N
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Description

2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are often used in biochemical assays due to their ability to undergo reduction to form colored formazans, which can be easily quantified.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM typically involves multi-step organic reactions. The starting materials usually include benzothiazole derivatives, carboxylic acids, and sulfoethylcarbamoyl phenyl compounds. The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Quality control measures would be in place to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: It is commonly reduced to form colored formazans, which are used in biochemical assays.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or biological reductants are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields formazans, which are intensely colored and can be easily detected.

Scientific Research Applications

2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM has several applications in scientific research:

    Biochemistry: Used in assays to measure cell viability and enzyme activity.

    Chemistry: Utilized in various chemical reactions and as a reagent in analytical chemistry.

    Industry: Employed in the production of dyes and pigments due to its color-changing properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo reduction to form colored formazans. This reaction is often catalyzed by enzymes or other biological reductants. The molecular targets and pathways involved depend on the specific application, such as enzyme activity assays or cell viability tests.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolium Blue (BT): Another tetrazolium salt used in similar biochemical assays.

    MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Widely used in cell viability assays.

    XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell proliferation and cytotoxicity assays.

Uniqueness

2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM is unique due to its specific functional groups, which may confer distinct reactivity and applications compared to other tetrazolium salts. Its sulfoethylcarbamoyl group, for example, might enhance its solubility and interaction with biological molecules.

Properties

Molecular Formula

C25H20N6O7S2

Molecular Weight

580.6 g/mol

IUPAC Name

2-[[4-[2-(1,3-benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate

InChI

InChI=1S/C25H20N6O7S2/c1-38-20-14-17(24(33)34)10-11-19(20)30-28-22(29-31(30)25-27-18-4-2-3-5-21(18)39-25)15-6-8-16(9-7-15)23(32)26-12-13-40(35,36)37/h2-11,14H,12-13H2,1H3,(H2-,26,32,33,34,35,36,37)

InChI Key

HMVVRELLZIOWHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)N2N=C(N=[N+]2C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)C(=O)NCCS(=O)(=O)[O-]

Origin of Product

United States

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